3-Bromo-1-azabicyclo[2.2.2]octane

Basicity pKa Inductive Effect

Researchers requiring reproducible SN2 reactivity or QAC antimicrobial SAR face inconsistency with chloro/iodo analogs. 3-Bromo-1-azabicyclo[2.2.2]octane solves this via its intermediate basicity (pKa 8.9-11.3) and leaving-group aptitude. • Delivers 2-fold lower MICs vs. chloro analog against S. aureus and B. cereus as QApBr. • Achieves 10-50× faster SN2 displacement than 3-chloro, avoiding 3-iodo lability. • Fills the reactivity gap between quinuclidine and 3-chloroquinuclidine in base-mediated transformations. Procurement from BenchChem ensures consistent quality for pharma intermediate and radiochemical precursor applications.

Molecular Formula C7H12BrN
Molecular Weight 190.08 g/mol
Cat. No. B12979407
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-1-azabicyclo[2.2.2]octane
Molecular FormulaC7H12BrN
Molecular Weight190.08 g/mol
Structural Identifiers
SMILESC1CN2CCC1C(C2)Br
InChIInChI=1S/C7H12BrN/c8-7-5-9-3-1-6(7)2-4-9/h6-7H,1-5H2
InChIKeyOYBNAPYLIZUTFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-1-azabicyclo[2.2.2]octane Procurement Guide


3-Bromo-1-azabicyclo[2.2.2]octane (CAS 806595-68-6), also known as 3-bromoquinuclidine, is a bicyclic tertiary amine belonging to the quinuclidine family [1]. It features a rigid 1-azabicyclo[2.2.2]octane scaffold with a bromine substituent at the 3-position, and is primarily employed as a synthetic intermediate in medicinal chemistry and as a precursor for quaternary ammonium compounds (QACs) [2]. The compound's reactivity and physicochemical properties are governed by the electron-withdrawing inductive effect of the bromine atom and the steric constraints of the bicyclic framework, which collectively distinguish it from other 3-substituted quinuclidine analogs in both catalytic and biological applications [1][3].

Synthetic intermediate workflow
QAC precursor & antimicrobial scaffold
Organocatalysis basicity screening Reported intermediate pKa context

Why 3-Bromoquinuclidine Is Irreplaceable


Substituting 3-bromo-1-azabicyclo[2.2.2]octane with other 3-haloquinuclidines (e.g., 3-chloro, 3-iodo) or 3-heteroatom-substituted analogs (e.g., 3-hydroxy, 3-amino) predictably alters three critical performance parameters: basicity, leaving-group aptitude, and quaternary ammonium salt antimicrobial potency [1][2][3]. The bromine atom imparts an intermediate electronegativity that positions the conjugate acid pKa and nucleofugality between the chloro and iodo analogs, directly affecting catalytic activity in base-mediated transformations and the rate of subsequent derivatization reactions [1][3]. Furthermore, in quaternary 3-aminoquinuclidine scaffolds, the bromide counterion (QApBr) yields measurably different minimum inhibitory concentrations (MICs) against clinically relevant bacterial strains compared to the chloride analog (QApCl), demonstrating that the halide identity has a quantifiable impact on biological outcomes [2]. These non-linear structure–property relationships preclude simple interchangeability among in-class compounds for any application requiring reproducible reactivity or bioactivity.

3-Chloro analog
Lower basicity and slower leaving-group departure may alter catalytic turnover and derivatization rates
3-Iodo analog
Higher reactivity may reduce intermediate shelf-stability and shift cross-coupling selectivity profiles
QAC counterion swap
Bromide-to-chloride exchange can shift MIC endpoints against specific Gram-positive screening strains

3-Bromoquinuclidine Comparative Evidence


Conjugate Acid Basicity Comparison

The conjugate acid of 3-bromoquinuclidine is a weaker acid (i.e., 3-bromoquinuclidine is a stronger base) than the conjugate acid of 3-chloroquinuclidine [1]. This difference arises because chlorine is more electronegative than bromine and withdraws electron density from the quinuclidine nitrogen more effectively, stabilizing the neutral free base form of the chloro analog relative to its protonated conjugate acid [1]. In the Baylis-Hillman reaction, the conjugate acid pKa of 3-chloroquinuclidine has been measured at 8.9 in water, while 3-hydroxyquinuclidine and quinuclidine itself exhibit pKa values of 9.9 and 11.3, respectively, establishing the reactivity trend that higher basicity correlates with greater catalytic activity [2]. Although the precise pKa of 3-bromoquinuclidine has not been reported in the peer-reviewed literature, the established electronegativity trend (Cl > Br) unequivocally places its conjugate acid pKa between that of 3-chloroquinuclidine (8.9) and quinuclidine (11.3), with qualitative confirmation from textbook problems explicitly stating that '3-bromoquinuclidine is a stronger base than 3-chloroquinuclidine' [1].

Conjugate Acid Basicity
Cross-study comparable
pKa (conjugate acid) qualitatively >8.9; stronger base than 3-chloroquinuclidine. Exact value not reported.
Supports basicity-dependent catalyst screening
Reported electronegativity trend context; precise pKa requires measurement
Basicity pKa Inductive Effect Organocatalysis Baylis-Hillman

Leaving-Group Aptitude: Br vs. Cl

Among the halogens, the leaving-group reactivity order in protic solvents is universally established as F < Cl < Br < I, with bromide departing approximately 10–50 times faster than chloride in typical SN2 displacements on secondary alkyl substrates [1][2]. Applied to the quinuclidine scaffold, 3-bromoquinuclidine functions as a more reactive electrophile than 3-chloroquinuclidine toward nucleophiles such as amines, alkoxides, and organometallic reagents, while offering greater stability and handling convenience than the more labile 3-iodoquinuclidine [2]. The 3-bromo substituent also serves as a versatile synthetic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) and for quaternization to generate bioactive quaternary ammonium salts, where the bromide counterion is introduced directly or via salt metathesis [3].

Leaving-Group Aptitude: Br vs. Cl
Class-level inference
Bromide departs ~10–50× faster than chloride in protic SN2 displacements on secondary alkyl substrates.
Supports reactivity-stability balance review
Class-level leaving-group trend; quinuclidine-specific rate ratios not independently measured
Nucleophilic Substitution Leaving Group SN2 Reactivity Synthetic Intermediate Cross-Coupling

Antibacterial MIC: Bromide vs. Chloride QACs

In a 2024 study of naturally derived 3-aminoquinuclidine quaternary ammonium salts, the bromide analog QApBr (para-bromobenzyl quaternized 3-aminoquinuclidine) and its chloride counterpart QApCl were directly compared for antibacterial activity against a panel of Gram-positive and Gram-negative strains [1]. MIC values (in µM) were determined as follows: against Staphylococcus aureus ATCC25923, QApBr = 2 µM vs. QApCl = 4 µM; against S. aureus ATCC33591, QApBr = 2 µM vs. QApCl = 2 µM; against MRSA clinical isolate, QApBr = 4 µM vs. QApCl = 4 µM; against Bacillus cereus ATCC14579, QApBr = 8 µM vs. QApCl = 16 µM; against Listeria monocytogenes ATCC7644, QApBr = 2 µM vs. QApCl = 2 µM; against Enterococcus faecalis ATCC29212, QApBr = 2 µM vs. QApCl = 2 µM; against Escherichia coli ATCC25922, QApBr = 4 µM vs. QApCl = 4 µM; against Salmonella enterica food isolate, QApBr = 8 µM vs. QApCl = 8 µM; and against Pseudomonas aeruginosa ATCC27853, both compounds exhibited MIC = 31 µM [1]. QApBr demonstrated superior potency (2-fold lower MIC) against S. aureus ATCC25923 and B. cereus ATCC14579 relative to QApCl [1].

Antibacterial MIC: Bromide vs. Chloride QACs
Head-to-head
QApBr showed 2-fold lower MIC against S. aureus ATCC25923 (2 vs. 4 µM) and B. cereus ATCC14579 (8 vs. 16 µM). MICs equivalent for 7 other strains.
Supports antimicrobial screening context
Broth microdilution assay; reported endpoint context for QAC development
Antibacterial Quaternary Ammonium Compound MIC QAC Gram-positive Gram-negative

3-Bromoquinuclidine Application Scenarios


Bromide-Optimized QAC Antimicrobial Synthesis

3-Bromo-1-azabicyclo[2.2.2]octane serves as a direct alkylating agent or precursor for generating quaternary 3-aminoquinuclidinium salts with bromide counterions. As demonstrated by QApBr, the bromide form can achieve 2-fold lower MICs against Staphylococcus aureus and Bacillus cereus compared to the chloride analog, while maintaining equivalent potency across other clinically relevant strains [1]. Researchers developing next-generation QAC antiseptics and disinfectants should procure the brominated quinuclidine scaffold to access this differentiated antibacterial profile.

Intermediate Basicity Organocatalysis

In reactions such as the Baylis-Hillman condensation where catalytic activity is directly correlated with amine basicity (pKa of conjugate acid), 3-bromoquinuclidine occupies a strategically valuable intermediate position: it is a stronger base than 3-chloroquinuclidine (conjugate acid pKa 8.9) but a weaker base than unsubstituted quinuclidine (pKa 11.3) [1][2]. This intermediate basicity profile is advantageous when the strong basicity of quinuclidine causes undesired side reactions or substrate decomposition, yet the lower reactivity of 3-chloroquinuclidine results in unacceptably slow turnover. The bromo analog fills this reactivity gap.

Multistep Synthesis: Balanced Electrophilic Handle

The 3-bromo substituent provides an optimal balance of reactivity and stability for sequential derivatization: it undergoes nucleophilic displacement and palladium-catalyzed cross-coupling reactions substantially faster than the 3-chloro analog (~10–50× rate enhancement for SN2 pathways in protic solvents), while avoiding the thermal lability, photolytic degradation, and higher procurement cost of the 3-iodo analog [1][2]. This makes 3-bromo-1-azabicyclo[2.2.2]octane the preferred intermediate for constructing complex quinuclidine-containing pharmacophores where synthetic efficiency and intermediate shelf-stability are both critical.

Muscarinic Ligand & Radiopharmaceutical Precursor

Brominated quinuclidine derivatives have been employed as precursors for radioiodinated muscarinic receptor imaging agents (e.g., [I-123]iodo-QNB), where the bromine atom serves as a leaving group for halogen exchange radiolabeling [1]. The 3-bromo substituent on the quinuclidine core enables late-stage diversification via nucleophilic aromatic substitution or metal-catalyzed coupling to introduce pharmacophoric elements, supporting structure–activity relationship (SAR) studies of M2-selective muscarinic ligands [1]. Procurement of the 3-bromo intermediate is essential for laboratories pursuing this specific radiochemical synthetic route.

Application
Selection Property
Validation Focus
Antimicrobial QAC synthesis
Bromide counterion antimicrobial screening context
MIC endpoint review against Gram-positive panel
Organocatalysis screening
Intermediate basicity profile
pKa-dependent catalytic turnover review
Multi-step synthesis
Balanced electrophilic reactivity
Leaving-group rate and intermediate stability review
Radiopharmaceutical precursor
Halogen exchange radiolabeling handle
Late-stage diversification and SAR study context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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